molecular formula C8H13N3O B13928117 6-Isopropyl-3-methoxypyrazin-2-amine

6-Isopropyl-3-methoxypyrazin-2-amine

Cat. No.: B13928117
M. Wt: 167.21 g/mol
InChI Key: ATGWCILTQNPHGR-UHFFFAOYSA-N
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Description

6-Isopropyl-3-methoxypyrazin-2-amine is an organic compound belonging to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This compound is characterized by the presence of an isopropyl group at the 6th position, a methoxy group at the 3rd position, and an amine group at the 2nd position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-3-methoxypyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methanol and a strong acid catalyst.

    Amination: The amine group can be introduced through nucleophilic substitution reactions using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-3-methoxypyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine amines.

Scientific Research Applications

6-Isopropyl-3-methoxypyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Isobutyl-2-methoxypyrazine: Another methoxypyrazine with a similar structure but different alkyl substitution.

    2-Methoxy-3-(propan-2-yl)pyrazine: A closely related compound with similar functional groups.

Uniqueness

6-Isopropyl-3-methoxypyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methoxy-6-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)6-4-10-8(12-3)7(9)11-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

ATGWCILTQNPHGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C(=N1)N)OC

Origin of Product

United States

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